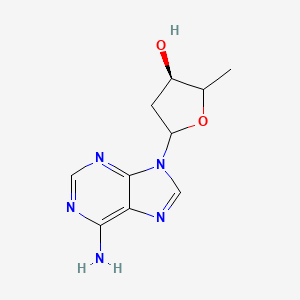
(3R)-5-(6-aminopurin-9-yl)-2-methyl-3-oxolanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-5-(6-aminopurin-9-yl)-2-methyl-3-oxolanol is a deoxyribonucleoside.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- (3R)-5-(6-aminopurin-9-yl)-2-methyl-3-oxolanol is used as an intermediate in the synthesis of various nucleoside analogs. For instance, it has been utilized in the preparation of kinetin analogs and adenine derivatives through specific synthetic pathways (Leonard & Carraway, 1966).
Biochemical Applications
- This compound is involved in studies related to purine salvage and receptor activation in cardioprotection, highlighting its role in biochemical processes and potential therapeutic applications (Peart et al., 2002).
Antiviral Research
- Derivatives of this compound have shown significant antiviral activity, particularly against Epstein–Barr virus, which demonstrates its potential in developing antiviral therapies (Yin & Schneller, 2005).
Nucleic Acid Chemistry
- Research on the compound also contributes to understanding nucleic acid chemistry, such as the formation and reactivity of fluorescent N-/purin-6-yl/pyridinium salts in oligonucleotide synthesis (Adamiak et al., 1985).
Structural Studies
- The compound's derivatives have been used in structural studies of base-pairing configurations, aiding in the understanding of molecular interactions in biological systems (Mazza et al., 1969).
Fluorescence Studies
- Studies involving derivatives of this compound have explored fluorescence properties, providing insights into biochemical assays and molecular interactions (Lobsiger et al., 2014).
Coordination Chemistry
- Research on alkylated 6-aminopurines, related to this compound, has contributed to understanding coordination properties in molecular chemistry (Orbell et al., 1982).
Tautomerism Studies
- Computational studies on purine derivatives, including geometry and solution tautomerism, have been conducted, providing a deeper understanding of molecular dynamics and stability (Broo & Holmen, 1996).
Propriétés
Formule moléculaire |
C10H13N5O2 |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
(3R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-ol |
InChI |
InChI=1S/C10H13N5O2/c1-5-6(16)2-7(17-5)15-4-14-8-9(11)12-3-13-10(8)15/h3-7,16H,2H2,1H3,(H2,11,12,13)/t5?,6-,7?/m1/s1 |
Clé InChI |
FFHPXOJTVQDVMO-YURFNIAASA-N |
SMILES isomérique |
CC1[C@@H](CC(O1)N2C=NC3=C(N=CN=C32)N)O |
SMILES canonique |
CC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



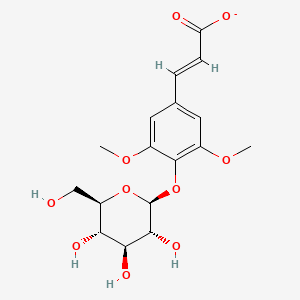
![3-{[(2,3-dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1261079.png)
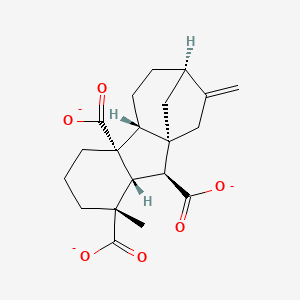
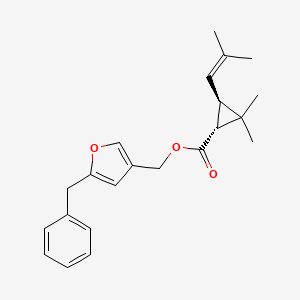
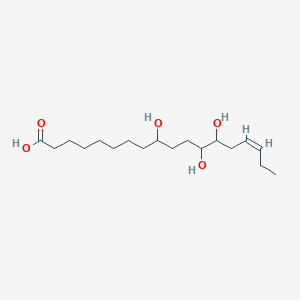
![(2aR,4S,4aS,6R,9S,11R,12S,12aR,12bS)-12b-Acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2](/img/structure/B1261087.png)
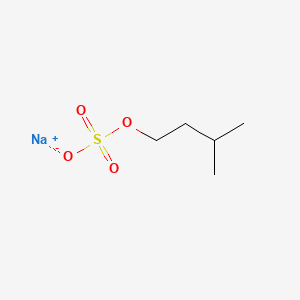
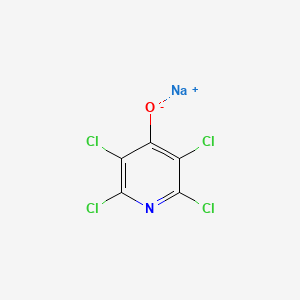
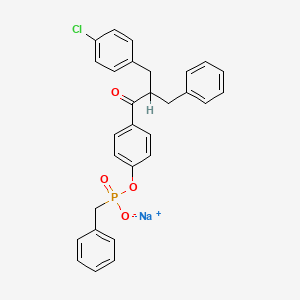
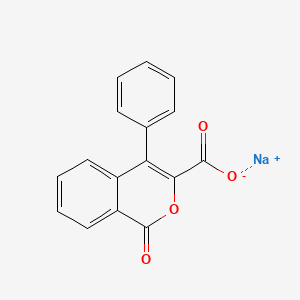
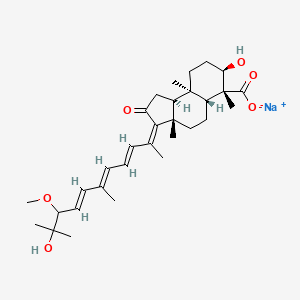
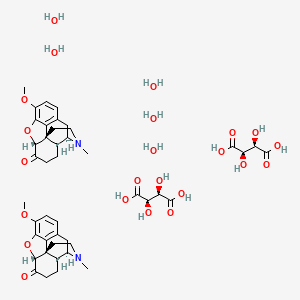
![(9R,10S,13S,14R,16R,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B1261097.png)
